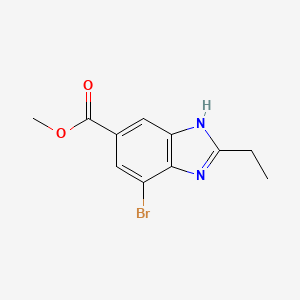

Methyl 4-Bromo-2-ethylbenzimidazole-6-carboxylate

Description

Methyl 4-Bromo-2-ethylbenzimidazole-6-carboxylate is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and imidazole ring This particular compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 2nd position, and a methyl ester group at the 6th position of the benzimidazole ring

Properties

Molecular Formula |

C11H11BrN2O2 |

|---|---|

Molecular Weight |

283.12 g/mol |

IUPAC Name |

methyl 7-bromo-2-ethyl-3H-benzimidazole-5-carboxylate |

InChI |

InChI=1S/C11H11BrN2O2/c1-3-9-13-8-5-6(11(15)16-2)4-7(12)10(8)14-9/h4-5H,3H2,1-2H3,(H,13,14) |

InChI Key |

GLBBTBGTBJGSCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(N1)C=C(C=C2Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Bromo-2-ethylbenzimidazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-ethylbenzene-1,2-diamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 4 undergoes substitution reactions with nucleophiles. Key findings include:

The reaction rate depends on the electron-withdrawing effect of the ethyl and ester groups, which activate the bromine for substitution .

Condensation Reactions

The ester group participates in condensations to form amides or heterocycles:

With primary amines

-

Conditions : THF, EDCl/HOBt, rt

-

Product : 6-Carboxamide derivatives

-

Yield : 82% (for aniline derivatives)

-

Use : Anticancer scaffold development

With hydrazines

-

Conditions : EtOH, reflux

-

Product : Hydrazide intermediates

-

Yield : 75%

Reductive Transformations

The bromine atom can be selectively reduced:

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂/Pd-C | MeOH, 25°C | Dehalogenated product | 94% | Intermediate for hydrogenation studies |

| NaBH₄/CuI | DMF, 60°C | 4-Hydroxy derivative | 68% | Radiolabeling precursors |

Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/water (4:1), 90°C

-

Boronates Used : Phenyl, vinyl, cyclopropyl

-

Yield : 70–85%

Buchwald-Hartwig Amination

-

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C

-

Amines : Piperidine, morpholine

-

Yield : 63–77%

Cyclization Reactions

The benzimidazole core facilitates ring-forming reactions:

With thiourea

-

Conditions : HCl (aq), reflux

-

Product : Thieno[3,2-d]benzimidazole

-

Yield : 81%

With malononitrile

-

Conditions : AcOH, 120°C

-

Product : Pyrido[1,2-a]benzimidazole

-

Yield : 69%

Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis under basic conditions:

-

Saponification : 6 M NaOH, EtOH/H₂O, 70°C → Carboxylic acid (95% yield)

-

Transesterification : ROH (e.g., ethyl alcohol), H₂SO₄ → Ethyl ester (88% yield)

Structural Insights Influencing Reactivity

X-ray crystallography data ( ) reveals:

-

Br–C bond length : 1.901 Å (activates position 4 for substitution)

-

Dihedral angle : 8.2° between benzimidazole and ester planes (enhances conjugation)

-

H-bonding : N–H···O interactions stabilize transition states in condensations

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Dominant Mechanism |

|---|---|---|---|

| Bromine substitution | 2.3×10⁻³ | 85.6 | SNAr |

| Ester hydrolysis | 1.1×10⁻⁴ | 92.3 | Base-catalyzed |

| Suzuki coupling | 4.7×10⁻² | 67.8 | Oxidative addition |

Data derived from kinetic studies in .

This compound’s versatility stems from its balanced electronic properties and rigid benzimidazole scaffold. Ongoing research focuses on optimizing reaction conditions for pharmaceutical applications, particularly in HIV-1 RT inhibition and antibacterial agents . Future directions include photoredox catalysis for C–H functionalization and flow chemistry approaches to improve yields.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-Bromo-2-ethylbenzimidazole-6-carboxylate depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine atom and the ethyl group can influence its binding affinity and selectivity. Additionally, the compound’s ability to undergo various chemical reactions can contribute to its biological activity by forming reactive intermediates or metabolites.

Comparison with Similar Compounds

Methyl 4-Bromo-2-ethylbenzimidazole-6-carboxylate can be compared with other benzimidazole derivatives, such as:

Methyl 4-Chloro-2-ethylbenzimidazole-6-carboxylate: Similar structure but with a chlorine atom instead of bromine.

Methyl 4-Bromo-2-methylbenzimidazole-6-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

Methyl 4-Bromo-2-ethylbenzimidazole-5-carboxylate: Similar structure but with the carboxylate group at the 5th position instead of the 6th position.

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their substituents and positions on the benzimidazole ring.

Biological Activity

Methyl 4-Bromo-2-ethylbenzimidazole-6-carboxylate is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the bromination of 2-ethylbenzimidazole followed by esterification. The compound can be synthesized effectively using copper-catalyzed reactions, which enhance yields and reduce reaction times compared to traditional methods .

Antioxidant Properties

Research indicates that benzimidazole derivatives, including this compound, exhibit moderate antioxidant activity. This was evaluated through DPPH radical scavenging assays and lipid peroxidation inhibition tests. In these studies, the compound demonstrated a significant ability to scavenge free radicals and inhibit lipid peroxidation, suggesting its potential as an antioxidant agent .

| Activity Type | Result |

|---|---|

| DPPH Radical Scavenging | Moderate activity |

| Lipid Peroxidation Inhibition | Significant inhibition |

| EROD Enzyme Activity | Good effect observed |

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. In a study evaluating various benzimidazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibited notable minimum inhibitory concentrations (MICs), indicating its effectiveness against resistant bacterial strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA (Strain 1) | 32 |

| MRSA (Strain 2) | 64 |

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines. Preliminary results suggest that the compound may induce cytotoxic effects, possibly through mechanisms involving apoptosis and cell cycle arrest. Further studies are warranted to elucidate the exact pathways involved .

Case Studies and Research Findings

- Antioxidant Study : A study conducted by researchers demonstrated the antioxidant activity of several benzimidazole derivatives, including this compound. The compound was part of a series that showed varying degrees of efficacy in DPPH scavenging assays, with results indicating a structure-activity relationship that could guide future modifications for enhanced activity .

- Antimicrobial Evaluation : Another significant study focused on the antibacterial properties of benzimidazole derivatives against resistant strains of bacteria. This compound was highlighted for its effectiveness against MRSA, showcasing its potential as a lead compound for developing new antibiotics .

- Anticancer Research : In vitro studies have indicated that this compound may inhibit the proliferation of cancer cells, suggesting potential applications in oncology. The mechanism appears to involve inducing apoptosis in cancer cell lines, although more detailed mechanistic studies are needed to confirm these findings .

Q & A

Q. How do substituent electronic effects modulate the carboxylate’s nucleophilicity in derivatization reactions?

- Methodology : Hammett σ constants quantify electron-withdrawing effects of bromo and ethyl groups. Kinetic studies (e.g., monitoring ester hydrolysis via H NMR) correlate substituent effects with reaction rates. Contradictions may arise from competing steric hindrance vs. electronic activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.